

Chemical and physical properties of Ethyl 2-(2-cyanophenyl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(2-cyanophenyl)acetate

Cat. No.: B183921

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In-Depth Technical Guide to Ethyl 2-(2-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of **Ethyl 2-(2-cyanophenyl)acetate**, alongside plausible experimental protocols for its synthesis and characterization. Due to the limited availability of published data for this specific compound, this guide combines known information with established chemical principles to offer a robust resource for research and development.

Core Chemical and Physical Properties

Ethyl 2-(2-cyanophenyl)acetate is an organic compound featuring a benzene ring substituted with a cyanomethyl group and an ethyl ester. Its bifunctional nature, containing both a nitrile and an ester group, makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures.

General Information

Identifier	Value
IUPAC Name	Ethyl 2-(2-cyanophenyl)acetate
CAS Number	67237-76-7
Molecular Formula	C ₁₁ H ₁₁ NO ₂
Molecular Weight	189.21 g/mol

Physical Properties

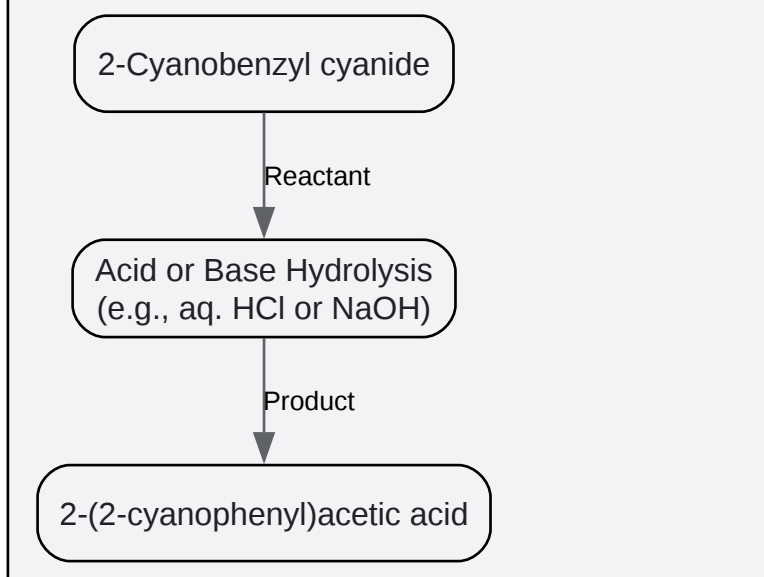
The empirical physical data for **Ethyl 2-(2-cyanophenyl)acetate** is sparse in publicly accessible literature. The following table includes known data and predicted values based on its chemical structure.

Property	Value	Source
Boiling Point	289.8 ± 15.0 °C at 760 mmHg	--INVALID-LINK--
Melting Point	Not available	-
Density	Predicted: ~1.1 g/cm ³	-
Solubility	Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate) and sparingly soluble in water.	-

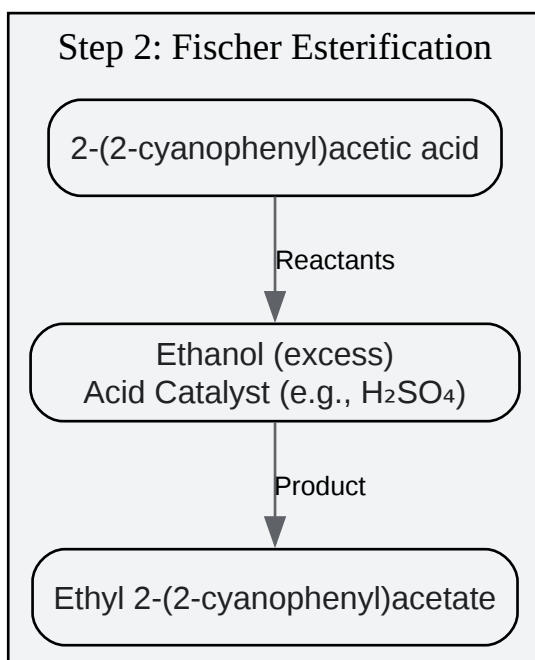
Synthesis and Experimental Protocols

A plausible and common route for the synthesis of **Ethyl 2-(2-cyanophenyl)acetate** involves a two-step process: first, the synthesis of the precursor carboxylic acid, 2-(2-cyanophenyl)acetic acid, followed by its esterification.

Step 1: Synthesis of 2-(2-cyanophenyl)acetic acid



Step 2: Fischer Esterification



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Caption: Proposed two-step synthesis workflow for **Ethyl 2-(2-cyanophenyl)acetate**.

Protocol 1: Synthesis of 2-(2-cyanophenyl)acetic acid via Hydrolysis

This protocol describes the acid-catalyzed hydrolysis of 2-cyanobenzyl cyanide. This method is a standard procedure for converting nitriles to carboxylic acids^{[1][2]}.

Materials:

- 2-Cyanobenzyl cyanide
- Concentrated Hydrochloric Acid (HCl)
- Water (H₂O)
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-cyanobenzyl cyanide.
- Slowly add a 6M aqueous solution of hydrochloric acid. An excess of the acid is typically used.
- Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (typically several hours), cool the mixture to room temperature.
- Transfer the cooled mixture to a separatory funnel and extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic extracts and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-(2-cyanophenyl)acetic acid.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Protocol 2: Fischer Esterification to Ethyl 2-(2-cyanophenyl)acetate

This protocol details the acid-catalyzed esterification of 2-(2-cyanophenyl)acetic acid with ethanol. The Fischer esterification is a classic and widely used method for preparing esters[3][4][5][6][7].

Materials:

- 2-(2-cyanophenyl)acetic acid
- Absolute Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Concentrated Sulfuric Acid (H_2SO_4) as a catalyst
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

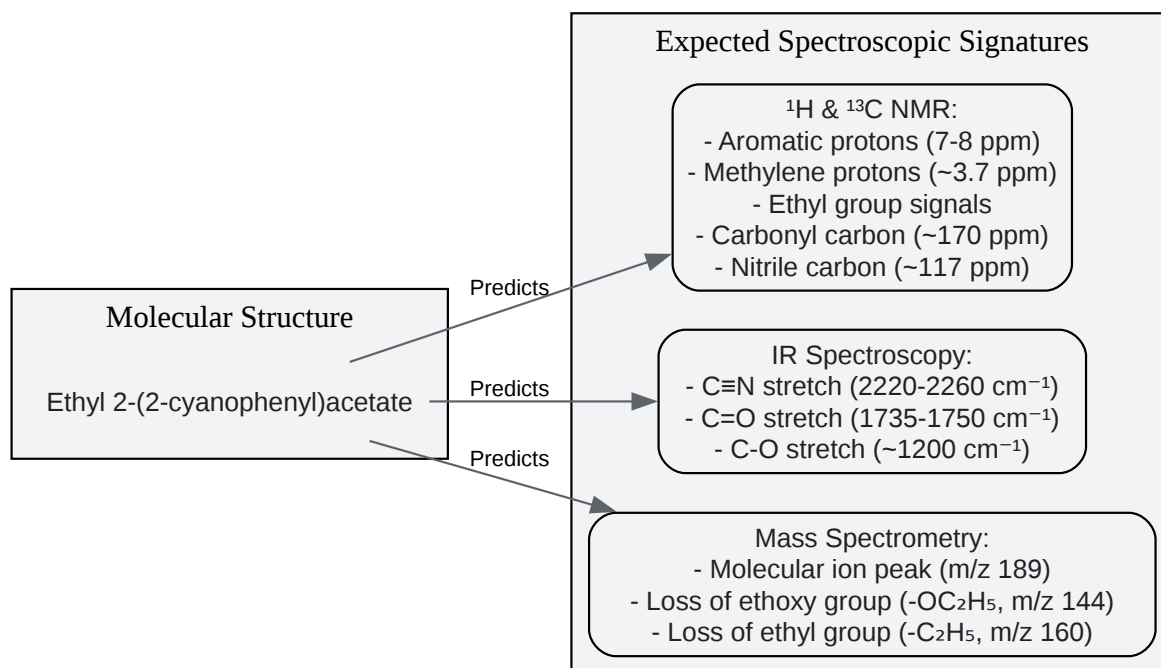
Procedure:

- Dissolve 2-(2-cyanophenyl)acetic acid in a large excess of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

- Heat the mixture to reflux and maintain for several hours. The reaction should be monitored by TLC until the starting carboxylic acid is consumed.
- After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the solution and concentrate it under reduced pressure to obtain the crude **Ethyl 2-(2-cyanophenyl)acetate**.
- The product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

While experimental spectra for **Ethyl 2-(2-cyanophenyl)acetate** are not widely available, its structure allows for the prediction of characteristic spectroscopic features.



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Caption: Predicted spectroscopic signatures for **Ethyl 2-(2-cyanophenyl)acetate**.

Predicted ¹H and ¹³C NMR Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons adjacent to the phenyl ring, and the ethyl ester group.
 - Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.0 ppm.
 - Methylene Protons (-CH₂-): A singlet around 3.7-4.0 ppm.
 - Ethyl Group: A quartet for the -OCH₂- protons around 4.1-4.3 ppm and a triplet for the -CH₃ protons around 1.2-1.4 ppm.
- ¹³C NMR: The carbon NMR spectrum should display distinct signals for all 11 carbon atoms.
 - Carbonyl Carbon (-C=O): A signal in the range of 168-172 ppm.

- Nitrile Carbon ($\text{-C}\equiv\text{N}$): A signal around 115-120 ppm.
- Aromatic Carbons: Multiple signals between 125-140 ppm.
- Methylene Carbon ($\text{-CH}_2\text{-}$): A signal around 40-45 ppm.
- Ethyl Group Carbons: Signals for $\text{-OCH}_2\text{-}$ around 60-62 ppm and for -CH_3 around 14 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong absorption bands of the nitrile and ester functional groups.

- $\text{C}\equiv\text{N}$ Stretch: A sharp, medium-intensity band in the region of $2220\text{-}2260\text{ cm}^{-1}$ [\[8\]](#).
- $\text{C}=\text{O}$ Stretch (Ester): A strong, sharp absorption band between $1735\text{-}1750\text{ cm}^{-1}$ [\[9\]](#)[\[10\]](#)[\[11\]](#).
- C-O Stretch (Ester): A strong band in the $1150\text{-}1250\text{ cm}^{-1}$ region.
- Aromatic C-H Stretch: Signals just above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Signals just below 3000 cm^{-1} .

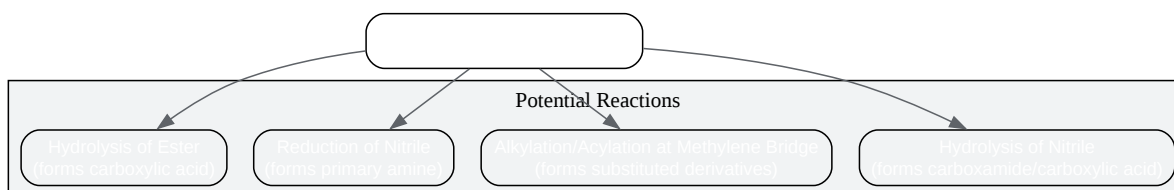
Predicted Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for an ethyl ester.

- Molecular Ion (M^+): A peak at $m/z = 189$.
- Primary Fragments:
 - Loss of the ethoxy radical ($\bullet\text{OC}_2\text{H}_5$) to give a fragment at $m/z = 144$.
 - Loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$) resulting in a peak at $m/z = 160$.
 - A base peak corresponding to a stable acylium ion or a tropylium-like cation could also be anticipated[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#).

Reactivity and Potential Applications

The chemical reactivity of **Ethyl 2-(2-cyanophenyl)acetate** is dictated by its three main functional components: the nitrile group, the ester group, and the activated methylene bridge.



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 3. cerritos.edu [cerritos.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. IR spectrum: Nitriles [quimicaorganica.org]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. pharmacy180.com [pharmacy180.com]
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